2-(dimethoxymethyl)-N'-hydroxybenzenecarboximidamide
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Overview
Description
2-(dimethoxymethyl)-N’-hydroxybenzenecarboximidamide is an organic compound with a complex structure that includes both methoxy and hydroxy functional groups attached to a benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(dimethoxymethyl)-N’-hydroxybenzenecarboximidamide typically involves the reaction of salicylaldehyde with dimethyl acetal (methanol acetal) to introduce the dimethoxymethyl group onto the benzene ring. The reaction conditions often require the presence of a catalyst, such as copper (I) iodide, and may involve heating to facilitate the reaction.
Industrial Production Methods
Industrial production methods for this compound are not well-documented, but they would likely involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact.
Chemical Reactions Analysis
Types of Reactions
2-(dimethoxymethyl)-N’-hydroxybenzenecarboximidamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.
Substitution: The methoxy and hydroxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide and reducing agents such as sodium borohydride. The reactions often require specific catalysts and solvents to proceed efficiently .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield benzoic acid derivatives, while reduction can produce benzyl alcohol derivatives .
Scientific Research Applications
2-(dimethoxymethyl)-N’-hydroxybenzenecarboximidamide has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme interactions and metabolic pathways.
Industry: It may be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-(dimethoxymethyl)-N’-hydroxybenzenecarboximidamide involves its interaction with specific molecular targets and pathways. The compound can act as a substrate or inhibitor in enzymatic reactions, affecting the activity of enzymes and altering metabolic processes. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include:
Uniqueness
2-(dimethoxymethyl)-N’-hydroxybenzenecarboximidamide is unique due to its specific combination of functional groups, which confer distinct chemical properties and reactivity. This uniqueness makes it valuable for specialized applications in research and industry.
Properties
CAS No. |
1306753-75-2 |
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Molecular Formula |
C10H14N2O3 |
Molecular Weight |
210.23 g/mol |
IUPAC Name |
2-(dimethoxymethyl)-N'-hydroxybenzenecarboximidamide |
InChI |
InChI=1S/C10H14N2O3/c1-14-10(15-2)8-6-4-3-5-7(8)9(11)12-13/h3-6,10,13H,1-2H3,(H2,11,12) |
InChI Key |
UHVXXDFSWOCZMO-UHFFFAOYSA-N |
Isomeric SMILES |
COC(C1=CC=CC=C1/C(=N/O)/N)OC |
SMILES |
COC(C1=CC=CC=C1C(=NO)N)OC |
Canonical SMILES |
COC(C1=CC=CC=C1C(=NO)N)OC |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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